Target Compound vs. Core Scaffold: A Critical Data Gap for Potency
The target compound is an N-mesityl acetamide derivative of the 6-methyl-triazolopyridazine core. The closest commercially available reference is the des-mesityl analog, 2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide (CAS 2034470-65-8) . No head-to-head biological data (e.g., IC50 comparison against a specific kinase target) exists in the public domain for these two compounds, nor for the target compound against any other specific comparator. Class-level inference from related aryl acetamide triazolopyridazines indicates that modifications to the aryl tail group can alter potency by over 2-fold; the most potent analog in one series achieved an EC50 of 0.07 μM, while the lead was 0.17 μM . The contribution of the mesityl group to potency and selectivity for the target compound remains unquantified.
| Evidence Dimension | Anti-parasitic Potency (Cryptosporidium EC50) |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | SLU-2633 (EC50 = 0.17 μM); SLU-10482 (EC50 = 0.07 μM) from a related aryl acetamide triazolopyridazine series |
| Quantified Difference | Cannot be calculated; no data for target compound |
| Conditions | Phenotypic screen against Cryptosporidium parvum in vitro |
Why This Matters
Without quantitative data, the value of the mesityl modification is unknown, making it impossible to scientifically prioritize this compound over its simpler, potentially cheaper, des-mesityl analog for procurement.
- [1] Schubert TJ, et al. Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine. J Med Chem. 2023. View Source
